2,5-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide
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Description
2,5-difluoro-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13F2N3O3S and its molecular weight is 329.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cyclooxygenase Inhibition
Research has focused on the synthesis of 1,5-diarylpyrazoles featuring a substituted benzenesulfonamide moiety, which have shown promising cyclooxygenase (COX-1/COX-2) inhibitory activities. These compounds, particularly those with fluorine substitutions, have demonstrated selectivity and potency for COX-2 inhibition, offering potential as anti-inflammatory agents (M. Pal et al., 2003).
Pain Management
Another area of application involves the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides, which have been evaluated in pathological pain models in mice. These compounds have shown significant anti-hyperalgesic and anti-edematogenic actions, comparable to known pain management drugs like Celecoxib, without causing locomotive disorders (M. M. Lobo et al., 2015).
Enzyme Inhibition for Therapeutic Applications
Novel polyfluoro substituted pyrazoline type sulfonamides have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and human carbonic anhydrase I and II (hCA I and II) enzymes. These compounds have shown significant inhibitory profiles at nanomolar levels, highlighting their potential as multi-target agents for therapeutic applications (C. Yamali et al., 2020).
Properties
IUPAC Name |
2,5-difluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O3S/c14-9-1-2-12(15)13(5-9)22(19,20)17-10-6-16-18(7-10)11-3-4-21-8-11/h1-2,5-7,11,17H,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNIRFXLSNVTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.